2-Octyl-1-tetradecanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

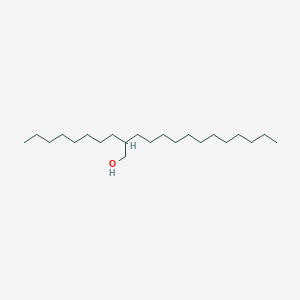

2-Octyltetradecan-1-ol is a long-chain fatty alcohol with the molecular formula C22H46O. It is a colorless, oily liquid that is sparingly soluble in chloroform and slightly soluble in methanol . This compound is used in various industrial applications, including cosmetics and personal care products, due to its emollient properties.

准备方法

Synthetic Routes and Reaction Conditions: 2-Octyltetradecan-1-ol can be synthesized through the reduction of the corresponding fatty acid or ester. One common method involves the hydrogenation of 2-octyltetradecanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods: In industrial settings, 2-Octyltetradecan-1-ol is produced through the catalytic hydrogenation of fatty acids derived from natural sources like coconut oil or palm oil. The process typically involves the use of a nickel catalyst at elevated temperatures and pressures to achieve high yields .

化学反应分析

Types of Reactions: 2-Octyltetradecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

- Oxidation: 2-Octyltetradecanoic acid

- Reduction: 2-Octyltetradecane

- Substitution: 2-Octyltetradecyl chloride or bromide

科学研究应用

Chemical Applications

Synthesis of Glycolipids

2-Octyl-1-tetradecanol is instrumental in the synthesis of monosaccharide glycolipids. These glycolipids are essential for cellular functions and play significant roles in cell recognition and signaling processes. The compound acts as a precursor in creating complex lipid structures that are crucial for biological membranes.

Surfactant Properties

The compound exhibits surfactant characteristics, which enable it to lower surface tension at the interface between water and oil. This property is vital for the formation of self-assembling structures like micelles in aqueous solutions, making it useful in various chemical formulations.

Biological Applications

Drug Delivery Systems

Due to its surfactant properties, this compound is explored for use in drug delivery systems. It can enhance the solubility and bioavailability of hydrophobic drugs by facilitating their dispersion in aqueous environments. This application is particularly relevant in formulating pharmaceuticals that require effective delivery mechanisms.

Therapeutic Uses

Recent studies have highlighted the potential therapeutic effects of 1-tetradecanol complexes (which include this compound) in treating periodontal diseases. In clinical trials involving animal models, the application of these complexes showed significant reductions in clinical parameters associated with periodontal disease, such as pocket depth and gingival inflammation . These findings suggest that fatty alcohols may possess anti-inflammatory properties beneficial for managing chronic inflammatory conditions.

Industrial Applications

Cosmetics and Personal Care Products

In the cosmetics industry, this compound serves as an emollient and emulsifier. Its ability to stabilize emulsions makes it a valuable ingredient in creams, lotions, and other personal care products. The compound enhances the texture and feel of formulations while providing moisturizing benefits .

Lubricants

The compound is also utilized in producing lubricants, particularly those designed for metalworking processes. Its lubricating properties help reduce friction and wear during machining operations, contributing to improved efficiency and tool longevity .

Case Studies

Case Study 1: Periodontal Disease Treatment

A study involving 18 New Zealand White rabbits demonstrated that topical application of a complex containing 1-tetradecanol significantly reduced periodontal inflammation and bone loss compared to control groups. The treatment inhibited inflammatory cell infiltration and osteoclastic activity, suggesting a potential therapeutic role for fatty alcohols in periodontal disease management .

Case Study 2: Cosmetic Formulation Development

In a formulation study, researchers incorporated this compound into skin creams aimed at improving moisture retention. The results indicated enhanced skin hydration levels compared to formulations without this compound, showcasing its effectiveness as an emollient .

作用机制

The mechanism of action of 2-Octyltetradecan-1-ol primarily involves its interaction with lipid membranes. As a long-chain fatty alcohol, it integrates into lipid bilayers, enhancing membrane fluidity and permeability. This property makes it an effective emollient and stabilizer in various formulations .

相似化合物的比较

- Octadecan-1-ol

- Hexadecan-1-ol

- Dodecan-1-ol

Comparison: 2-Octyltetradecan-1-ol is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain fatty alcohols. For instance, it has a higher boiling point and lower solubility in water, making it more suitable for specific industrial applications .

生物活性

2-Octyl-1-tetradecanol, a long-chain alcohol, is increasingly studied for its biological activities and potential applications in various fields, including pharmaceuticals and cosmetics. This compound is structurally characterized by an octyl group attached to a tetradecanol backbone, which influences its solubility and interaction with biological membranes. Understanding its biological activity is crucial for harnessing its potential benefits.

This compound has the following chemical properties:

- Molecular Formula : C_{22}H_{46}O

- Molecular Weight : 342.62 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; limited solubility in water

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antioxidant Properties

- Studies have indicated that long-chain alcohols like this compound exhibit antioxidant properties. The compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in preventing lipid peroxidation, which is a significant factor in cellular damage and aging.

-

Antimicrobial Activity

- Research has shown that this compound possesses antimicrobial properties against various bacteria and fungi. Its mechanism involves disrupting microbial membranes, leading to cell lysis. This property makes it a candidate for use in topical antiseptics and preservative formulations.

-

Cell Membrane Interaction

- The hydrophobic nature of this compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property can influence drug delivery systems, enhancing the absorption of therapeutic agents across cell membranes.

Antioxidant Activity

A study conducted by researchers at MDPI investigated the antioxidant efficiency of various long-chain alcohols, including this compound. The results indicated that the compound effectively reduced oxidative stress markers in vitro, demonstrating its potential as a natural antioxidant in food and cosmetic applications .

Antimicrobial Efficacy

In another study published in the Journal of Applied Microbiology, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability upon exposure to varying concentrations of the alcohol, suggesting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

属性

IUPAC Name |

2-octyltetradecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O/c1-3-5-7-9-11-12-13-14-16-18-20-22(21-23)19-17-15-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFYEUWTOFTMPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。